molecular formula C12H13N3O3S2 B2782437 2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-75-5

2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2782437
CAS RN: 391875-75-5
M. Wt: 311.37
InChI Key: XKYXBJQZAZYGQJ-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Molecular Structure Analysis

The molecular formula of this compound is C12H13N3O3S. It contains a benzamide group (a benzene ring attached to a CONH2 group), two methoxy groups (OCH3) on the benzene ring, and a 1,3,4-thiadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom) attached to the benzamide nitrogen .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study demonstrated the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Antioxidant and Antibacterial Activities

  • New benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid demonstrated effective antioxidant, free radical scavenging, and metal chelating activities. Some of these compounds also showed promising in vitro antibacterial activity against various bacteria, suggesting their potential in antimicrobial applications (Yakan et al., 2020).

Supramolecular Gelators

  • A study on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior with ethanol/water and methanol/water mixtures. This work aimed to understand the role of methyl functionality and non-covalent interactions in gelation, providing insights into the development of supramolecular gelators (Yadav & Ballabh, 2020).

Heterocyclic Compounds Synthesis

  • Thiosemicarbazide derivatives were used as precursors for synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds were assessed for their antimicrobial activity, highlighting their potential in medicinal chemistry applications (Elmagd et al., 2017).

Future Directions

As this compound is a benzamide derivative, it could potentially be studied for various biological activities. Benzamides have been found to have a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects . Therefore, this compound could be a potential candidate for drug development and deserves further investigation.

properties

IUPAC Name

2,3-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-6-4-5-7(9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXBJQZAZYGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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